17(S)-HETE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17(S)-Hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid, commonly known as 17(S)-HETE, is a bioactive lipid derived from arachidonic acid. It is part of the hydroxyeicosatetraenoic acids (HETEs) family, which are important signaling molecules involved in various physiological and pathological processes. This compound is known for its role in inflammation, vascular biology, and cancer biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
17(S)-HETE can be synthesized through the enzymatic oxidation of arachidonic acid by lipoxygenases, specifically 12/15-lipoxygenase. The reaction typically involves the use of purified enzymes and controlled conditions to ensure the production of the specific S-enantiomer.
Industrial Production Methods
Industrial production of this compound often involves biotechnological approaches, including the use of genetically modified microorganisms that express the necessary lipoxygenase enzymes. These microorganisms can be cultured in large bioreactors, where arachidonic acid is introduced as a substrate, and the product is subsequently extracted and purified.
Chemical Reactions Analysis
Types of Reactions
17(S)-HETE undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex eicosanoids.
Reduction: Reduction reactions can convert this compound to less active metabolites.
Substitution: Substitution reactions can modify the hydroxyl group, altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and peroxides.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like acyl chlorides or alkyl halides can be used under mild conditions to introduce new functional groups.
Major Products
Oxidation: Leads to the formation of 17-oxo-eicosatetraenoic acid.
Reduction: Produces 17-hydroxy derivatives with altered activity.
Substitution: Results in various esterified or etherified derivatives.
Scientific Research Applications
17(S)-HETE has a wide range of applications in scientific research:
Chemistry: Used as a standard for analytical methods and in the study of lipid oxidation pathways.
Biology: Investigated for its role in cell signaling, inflammation, and immune responses.
Medicine: Explored for its potential therapeutic effects in inflammatory diseases, cardiovascular conditions, and cancer.
Industry: Utilized in the development of diagnostic assays and as a biomarker for certain diseases.
Mechanism of Action
17(S)-HETE exerts its effects through several mechanisms:
Molecular Targets: It binds to specific receptors on cell surfaces, such as G-protein coupled receptors, initiating signaling cascades.
Pathways Involved: It activates pathways related to inflammation, such as the NF-κB pathway, and modulates the activity of enzymes like cyclooxygenases and lipoxygenases.
Comparison with Similar Compounds
Similar Compounds
15(S)-HETE: Another hydroxyeicosatetraenoic acid with similar but distinct biological activities.
12(S)-HETE: Known for its role in platelet aggregation and vascular biology.
5(S)-HETE: Involved in leukotriene biosynthesis and immune responses.
Uniqueness
17(S)-HETE is unique due to its specific role in modulating vascular tone and its potential anti-cancer properties. Unlike other HETEs, it has a distinct stereochemistry that influences its interaction with biological targets and its overall bioactivity.
Properties
IUPAC Name |
(5Z,8Z,11Z,14Z,17S)-17-hydroxyicosa-5,8,11,14-tetraenoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-2-16-19(21)17-14-12-10-8-6-4-3-5-7-9-11-13-15-18-20(22)23/h3,5-6,8-9,11-12,14,19,21H,2,4,7,10,13,15-18H2,1H3,(H,22,23)/b5-3-,8-6-,11-9-,14-12-/t19-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPIPPRXLIDJKN-LNRPRRCASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC=CCC=CCC=CCC=CCCCC(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347697 |
Source
|
Record name | 17(S)-HETE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183509-25-3 |
Source
|
Record name | 17(S)-HETE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: The research paper focuses on Arsenic Trioxide's effects on Cytochrome P450 enzymes and arachidonic acid metabolism. How does this relate to 17(S)-HETE?
A1: this compound (17(S)-Hydroxy-eicosatetraenoic acid) is a bioactive lipid metabolite produced from arachidonic acid via the cytochrome P450 (CYP450) pathway. While the paper doesn't directly focus on this compound, it investigates how Arsenic Trioxide (ATO) alters the expression of specific CYP450 enzymes in mice livers []. Since CYP450 enzymes are involved in this compound synthesis, this research provides valuable insights into how ATO exposure could potentially disrupt the balance of arachidonic acid metabolites, including this compound, within the liver. This is significant because alterations in this compound levels have been linked to various physiological and pathological processes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.